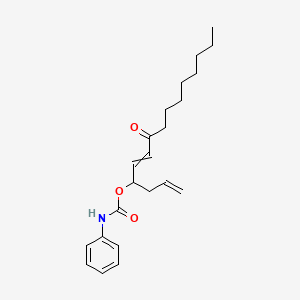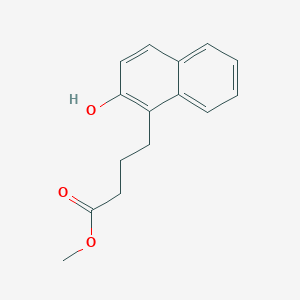
Methyl 4-(2-hydroxynaphthalen-1-YL)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(2-hydroxynaphthalen-1-yl)butanoate: is a chemical compound with the molecular formula C15H16O3 It is known for its unique structure, which includes a naphthalene ring substituted with a hydroxyl group and a butanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-hydroxynaphthalen-1-yl)butanoate typically involves the esterification of 4-(2-hydroxynaphthalen-1-yl)butanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(2-hydroxynaphthalen-1-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or quinone derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a commonly used reducing agent for the ester group.
Substitution: Nucleophiles such as alkoxides or carboxylates can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of 4-(2-hydroxynaphthalen-1-yl)butanol.
Substitution: Formation of various ethers or esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-(2-hydroxynaphthalen-1-yl)butanoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 4-(2-hydroxynaphthalen-1-yl)butanoate involves its interaction with specific molecular targets. The hydroxyl group on the naphthalene ring can form hydrogen bonds with biological molecules, affecting their function. Additionally, the ester group can undergo hydrolysis to release the active naphthalene derivative, which can then interact with cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-(2-hydroxyphenyl)butanoate: Similar structure but with a phenyl ring instead of a naphthalene ring.
Ethyl 4-(2-hydroxynaphthalen-1-yl)butanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 4-(1-hydroxynaphthalen-2-yl)butanoate: Similar structure but with the hydroxyl group in a different position on the naphthalene ring.
Uniqueness
Methyl 4-(2-hydroxynaphthalen-1-yl)butanoate is unique due to the specific positioning of the hydroxyl group on the naphthalene ring, which can significantly influence its reactivity and interaction with other molecules. This unique structure makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
676269-64-0 |
|---|---|
Formule moléculaire |
C15H16O3 |
Poids moléculaire |
244.28 g/mol |
Nom IUPAC |
methyl 4-(2-hydroxynaphthalen-1-yl)butanoate |
InChI |
InChI=1S/C15H16O3/c1-18-15(17)8-4-7-13-12-6-3-2-5-11(12)9-10-14(13)16/h2-3,5-6,9-10,16H,4,7-8H2,1H3 |
Clé InChI |
RTFZWOJIZRKJAX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCC1=C(C=CC2=CC=CC=C21)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


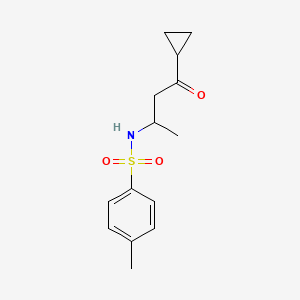
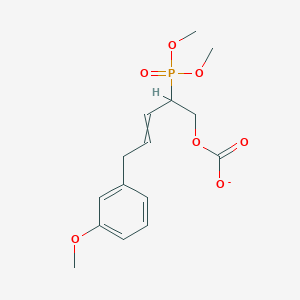
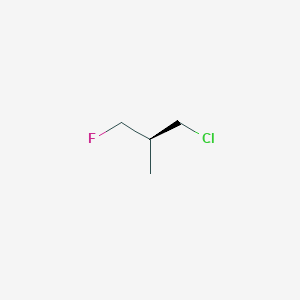
![4-Methoxy-N,N-dimethyl-2-nitro-5-[(pyridin-4-yl)sulfanyl]aniline](/img/structure/B15161222.png)
![5-[(4-Butylcyclohexyl)(difluoro)methoxy]-1,2,3-trifluorobenzene](/img/structure/B15161226.png)

![(2S)-2-[(S)-(2-methylsulfanylphenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B15161239.png)
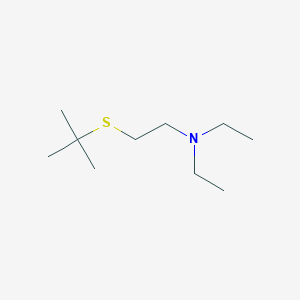
![2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzaldehyde](/img/structure/B15161248.png)
diphenylsilane](/img/structure/B15161260.png)
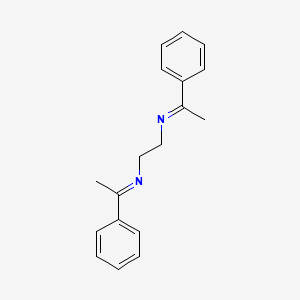
![1-(2-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15161278.png)
![3-Hydroxy-3-[(methylcarbamoyl)oxy]butanoic acid](/img/structure/B15161280.png)
